molecular formula C23H17ClFN3O2 B2843454 N-(3-chloro-2-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005296-32-1

N-(3-chloro-2-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2843454
CAS RN: 1005296-32-1
M. Wt: 421.86
InChI Key: QRXCJTGEZUVWFW-UHFFFAOYSA-N
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Description

“3-Chloro-N-(2-fluorobenzyl)-2-Methylaniline” is a chemical compound with the molecular formula C14H13ClFN . It’s also known by the synonym "Benzenemethanamine, N-(3-chloro-2-methylphenyl)-2-fluoro-" .


Molecular Structure Analysis

The molecular weight of “3-Chloro-N-(2-fluorobenzyl)-2-Methylaniline” is 249.71 . The MDL Number is MFCD11124538 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-N-(2-fluorobenzyl)-2-Methylaniline” are not fully detailed in the sources I found .

Scientific Research Applications

Antibacterial Agents

Research on pyridonecarboxylic acids, a category that includes compounds similar to N-(3-chloro-2-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, has demonstrated their effectiveness as antibacterial agents. These compounds have been synthesized and tested for their in vitro and in vivo antibacterial activity, showing promising results against various bacterial strains. The structure-activity relationships explored in these studies highlight the significance of specific substituents for enhancing antibacterial potency (Egawa et al., 1984).

Anticancer Agents

A body of research has focused on the synthesis and cytotoxic activity of carboxamide derivatives, including those structurally related to the compound , against various cancer cell lines. These studies have identified potent cytotoxicity in compounds bearing diverse substituents, offering insights into potential therapeutic applications for treating cancers (Deady et al., 2005).

Organic Electronics

Another interesting application area is in the field of organic electronics, where naphthalene tetracarboxylic diimides derivatives, related to the given compound, have been synthesized and used to fabricate organic field-effect transistors (OFETs). These materials have shown high thermal stability, air-stable electron transport, and impressive electron mobility, highlighting their potential in electronic devices (Peng & Li, 2018).

Synthetic Methodologies

Research has also been dedicated to the synthesis methodologies of related compounds, aiming at improving efficiency and yield for potential industrial applications. For example, studies have detailed efficient synthesis routes for key intermediates used in the production of biologically active drugs, showcasing the importance of these compounds in drug development processes (Zhang et al., 2019).

NK1 Receptor Antagonists

Compounds in this class have been evaluated for their antagonistic activities against the tachykinin NK1 receptor, showing significant potential for treating bladder function disorders and other medical conditions. The detailed studies on their synthesis, biological evaluation, and stereochemistry provide valuable insights into the development of new therapeutic agents (Natsugari et al., 1999).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c1-14-18(24)8-4-10-20(14)27-22(29)17-12-15-7-5-11-26-21(15)28(23(17)30)13-16-6-2-3-9-19(16)25/h2-12H,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXCJTGEZUVWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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